molecular formula C8H16O3 B12821019 4,4-Dimethoxy-2,2-dimethylbutanal

4,4-Dimethoxy-2,2-dimethylbutanal

Cat. No.: B12821019
M. Wt: 160.21 g/mol
InChI Key: FWUKGPHKUHZKGF-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-2,2-dimethylbutanal is an organic compound known for its unique structural properties and applications in various fields. It is characterized by the presence of two methoxy groups and two methyl groups attached to a butanal backbone. This compound is often used as an intermediate in organic synthesis and has significant industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-2,2-dimethylbutanal typically involves the Claisen condensation reaction. This process uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The reaction conditions include the preparation of butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to obtain the crude product. The final product is obtained through distillation under normal and reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction rates. This method enhances the safety and quality of the product while improving production capacity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Dimethoxy-2,2-dimethylbutanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-2,2-dimethylbutanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

  • 4,4-Dimethoxy-2-methyl-2-butanol
  • 2,2-Dimethyl-4-methoxybutanal

Comparison: 4,4-Dimethoxy-2,2-dimethylbutanal is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it offers advantages in terms of stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4,4-dimethoxy-2,2-dimethylbutanal

InChI

InChI=1S/C8H16O3/c1-8(2,6-9)5-7(10-3)11-4/h6-7H,5H2,1-4H3

InChI Key

FWUKGPHKUHZKGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(OC)OC)C=O

Origin of Product

United States

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